4-(aminometil)-N-etilanilina

Descripción general

Descripción

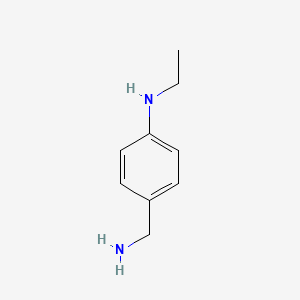

4-(Aminomethyl)-N-ethylaniline is an organic compound with the molecular formula C9H14N2. It is a derivative of aniline, featuring an ethyl group attached to the nitrogen atom of the amino group and an aminomethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Synthetic Routes and Reaction Conditions:

N-Alkylation: Another approach is the N-alkylation of 4-aminomethylbenzene with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. This method requires careful control of reaction conditions to avoid over-alkylation.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control over reaction parameters. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

Oxidation: 4-(Aminomethyl)-N-ethylaniline can be oxidized to form various derivatives, including nitro compounds and amides.

Reduction: The compound can undergo reduction reactions to produce amines and other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated derivatives or other substituted anilines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed:

Nitro Compounds: Oxidation can lead to the formation of nitro derivatives.

Amines: Reduction reactions can produce primary, secondary, or tertiary amines.

Halogenated Derivatives: Substitution reactions can result in chloro, bromo, or iodo derivatives.

Aplicaciones Científicas De Investigación

4-(Aminomethyl)-N-ethylaniline is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Medicine: It is employed in the development of new drugs and therapeutic agents, often as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: The compound finds applications in material science, such as the production of polymers and coatings.

Mecanismo De Acción

4-(Aminomethyl)-N-ethylaniline is structurally similar to other aniline derivatives, such as 4-aminobenzene, 4-aminomethylbenzene, and N-ethylaniline. its unique combination of an ethyl group and an aminomethyl group distinguishes it from these compounds. The presence of these functional groups imparts specific chemical and physical properties that make it suitable for particular applications.

Comparación Con Compuestos Similares

4-Aminobenzene

4-Aminomethylbenzene

N-Ethylaniline

4-Nitroaniline

4-Methylaniline

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-(Aminomethyl)-N-ethylaniline, also known as N-ethylaniline-4-methylamine, is an organic compound with significant biological activity. This compound has been studied for its potential applications in various fields, including pharmacology, toxicology, and biochemistry. Understanding its biological effects is crucial for assessing its safety and efficacy in potential therapeutic applications.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- CAS Number : 1228098-22-3

The biological activity of 4-(aminomethyl)-N-ethylaniline can be attributed to its ability to interact with various biological targets, including enzymes and receptors. It exhibits properties that may influence cellular processes such as proliferation, apoptosis, and angiogenesis.

Antimicrobial Properties

Research has indicated that 4-(aminomethyl)-N-ethylaniline possesses antimicrobial properties. In vitro studies have shown it to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Cytotoxicity and Apoptosis

Studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : Treatment with 4-(aminomethyl)-N-ethylaniline resulted in increased levels of cleaved caspase-3, indicating the induction of apoptosis in a dose-dependent manner.

Antiangiogenic Effects

Recent investigations have highlighted the antiangiogenic potential of 4-(aminomethyl)-N-ethylaniline. In assays involving human retinal endothelial cells (HRECs), this compound inhibited tube formation and migration, key processes in angiogenesis. The underlying mechanism appears to involve the inhibition of ferrochelatase (FECH), leading to decreased heme production and subsequent reduction in hemoprotein levels within the cells.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Basavarajappa et al., 2022 | Evaluate antiangiogenic effects | Compound inhibited tube formation in HRECs; reduced COXIV levels |

| Pran Babu et al., 2020 | Test cytotoxicity on cancer cells | Induced apoptosis in HeLa and MCF-7 cells; increased caspase-3 activity |

Toxicological Profile

The safety profile of 4-(aminomethyl)-N-ethylaniline has been assessed through various toxicological studies. In vivo assessments indicate low acute toxicity levels; however, chronic exposure may lead to adverse effects on liver and kidney function.

Propiedades

IUPAC Name |

4-(aminomethyl)-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWURTPZWURJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.